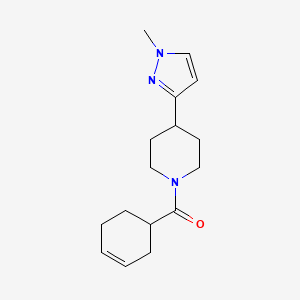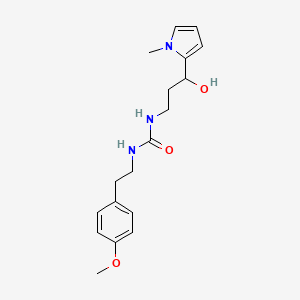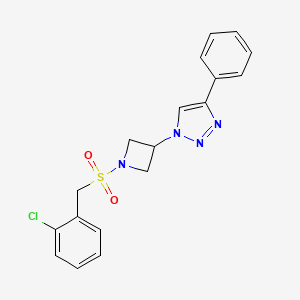
4-Benzoxazolol, 2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Benzoxazolol, 2-(trifluoromethyl)-” is a chemical compound with the formula C8H4F3NO2 . It is also known as “2-(trifluoromethyl)benzo[d]oxazol-4-ol” or "2-(trifluoromethyl)-1,3-benzoxazol-4-ol" .
Synthesis Analysis
The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be achieved via condensation of diamines or amino (thio)phenols with in situ generated CF3CN . This method is efficient and yields good results . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Molecular Structure Analysis
The molecular structure of “4-Benzoxazolol, 2-(trifluoromethyl)-” is represented by the formula C8H4F3NO2 . The InChI representation of the molecule is InChI=1S/C8H4F3NO2/c9-8(10,11)7-12-6-4(13)2-1-3-5(6)14-7/h1-3,13H .Chemical Reactions Analysis
The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Applications De Recherche Scientifique
Agrochemical Applications
The trifluoromethylpyridine (TFMP) derivatives, which include “4-Benzoxazolol, 2-(trifluoromethyl)-”, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In addition to their use in human medicine, TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles
A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . This method demonstrates the synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products .
Development of Organic Compounds Containing Fluorine
The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Synthesis of Polybenzimidazoles
A novel tetraamine, 4,4’-oxy-bis[4-(trifluoromethyl)-1,2-benzendiamine] (7), was synthesized through a seven-step synthetic procedure starting from 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1) . Polybenzimidazole CF3-PBI-OO was prepared from 4,4’-oxybis(benzoic acid) (OBA) and tetraamine (7) using Eaton’s reagent as the solvent .
Propriétés
IUPAC Name |
2-(trifluoromethyl)-1,3-benzoxazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)7-12-6-4(13)2-1-3-5(6)14-7/h1-3,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMROUIFYSJNKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoxazolol, 2-(trifluoromethyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2803750.png)


![(E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2803756.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2803758.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803762.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2803766.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2803767.png)

![Methyl 2-amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2803770.png)

